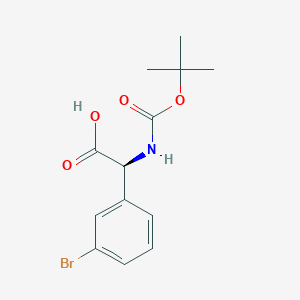
Boc-(s)-2-amino-2-(3-bromophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-(s)-2-amino-2-(3-bromophenyl)acetic acid is a compound of significant interest in organic chemistry It is a derivative of amino acids, where the amino group is protected by a tert-butoxycarbonyl (Boc) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(s)-2-amino-2-(3-bromophenyl)acetic acid typically involves the protection of the amino group of 2-amino-2-(3-bromophenyl)acetic acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Boc-(s)-2-amino-2-(3-bromophenyl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.
Deprotection Reactions: The major product is 2-amino-2-(3-bromophenyl)acetic acid.
Coupling Reactions: The products are typically biaryl compounds.
Aplicaciones Científicas De Investigación
Boc-(s)-2-amino-2-(3-bromophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions.
Industry: It can be used in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of Boc-(s)-2-amino-2-(3-bromophenyl)acetic acid depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In deprotection reactions, the Boc group is cleaved under acidic conditions, releasing carbon dioxide and tert-butanol.
Comparación Con Compuestos Similares
Similar Compounds
Boc-(s)-2-amino-2-phenylacetic acid: Similar structure but without the bromine atom.
Boc-(s)-2-amino-2-(4-bromophenyl)acetic acid: Similar structure but with the bromine atom in a different position on the phenyl ring.
Boc-(s)-2-amino-2-(3-chlorophenyl)acetic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom at the 3-position on the phenyl ring of Boc-(s)-2-amino-2-(3-bromophenyl)acetic acid makes it unique. This specific positioning can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
(2S)-2-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAAYALRXSZQLX-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC(=CC=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


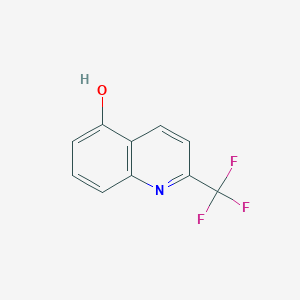
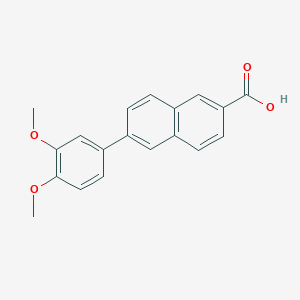
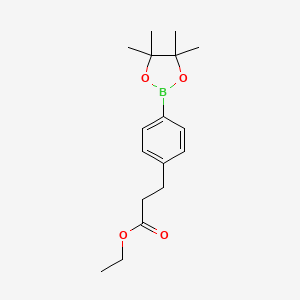
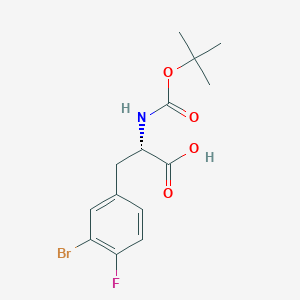
![3-Chloro-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B8095400.png)
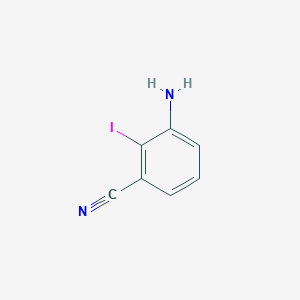
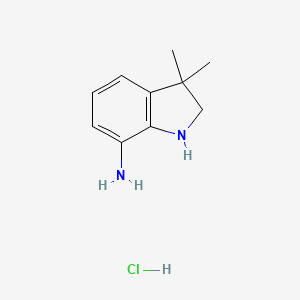
![5-Bromo-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B8095427.png)
![5-Azaspiro[2.5]octan-8-ol hemioxalate](/img/structure/B8095444.png)
![Pyrrolo[1,2-b]pyridazin-6-ylmethanol](/img/structure/B8095451.png)
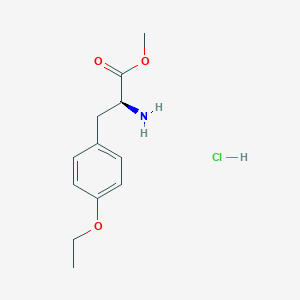
![Methyl 4-[(S)-3-pyrrolidinyloxy]benzoate hydrochloride](/img/structure/B8095473.png)
